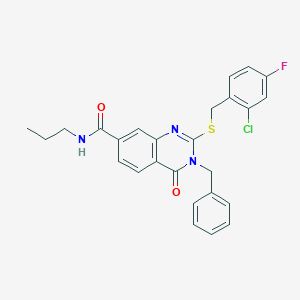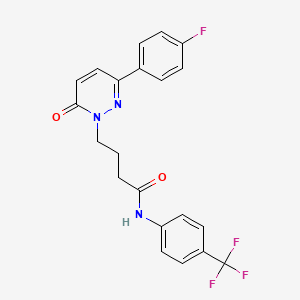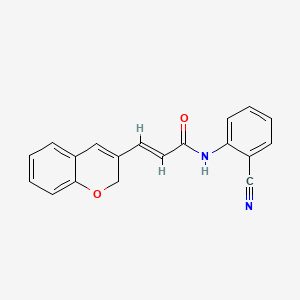
(2E)-3-(2H-chromen-3-yl)-N-(2-cyanophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-3-(2H-chromen-3-yl)-N-(2-cyanophenyl)prop-2-enamide is a chemical compound that belongs to the class of organic compounds known as chromones. It is a synthetic molecule that has shown potential in various scientific research applications due to its unique properties.
Scientific Research Applications
Efficient Synthesis of Derivatives
Kumari et al. (2013) reported an efficient synthesis method for 2H-Chromen-3-yl derivatives, including compounds structurally similar to "(2E)-3-(2H-chromen-3-yl)-N-(2-cyanophenyl)prop-2-enamide," through a CuI/(NH4)2HPO4 catalyzed reaction. This method is noted for its convenience, speed, and high yield, indicating potential for large-scale synthesis and further functional exploration of such compounds (Kumari, Raghuvanshi, & Singh, 2013).
Application in Colorimetric Sensors
Jo et al. (2014) developed a new chemo-sensor based on a structurally related compound for the selective colorimetric sensing of Cu2+. This research highlights the potential of chromen-3-yl derivatives in developing practical, visible colorimetric test strips for detecting metal ions in aqueous environments, demonstrating the compound's utility in environmental monitoring and analytical chemistry (Jo, Park, Na, Choi, You, & Kim, 2014).
Detection of Cr3+ in Living Cells
Mani et al. (2018) synthesized a compound with a similar structure for the detection of Cr3+ ions, showcasing the compound's application in bioimaging. The synthesized probe showed quick color and fluorescence response, indicating its potential for live cell imaging and environmental monitoring of chromium contamination (Mani, Rajamanikandan, Ravikumar, Vijaya Pandiyan, Kolandaivel, Ilanchelian, & Rajendran, 2018).
Synthesis of Heterocyclic Compounds
Badawy et al. (2008) explored the synthesis of various heterocyclic compounds, including pyrazole, pyrimidine, and pyridine derivatives, starting from related enaminones. This study underlines the versatility of the chromene moiety in synthesizing a wide range of biologically active heterocyclic compounds, which could have applications in pharmaceuticals and agrochemicals (Badawy, Kandeel, Awad, & Abdel-Rahman, 2008).
Synthesis and Antioxidant Activities
Mohamed and El-Sayed (2019) reported the synthesis and evaluation of antioxidant activities of novel indane-amide substituted derivatives, including pyrazole, pyrimidine, and pyridine. This study provides insights into the potential therapeutic applications of compounds derived from "this compound," particularly in the development of antioxidant agents (Mohamed & El-Sayed, 2019).
properties
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-(2-cyanophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c20-12-16-6-1-3-7-17(16)21-19(22)10-9-14-11-15-5-2-4-8-18(15)23-13-14/h1-11H,13H2,(H,21,22)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNWIGHMFLKCFS-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=CC(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-9-methylpurin-6-amine](/img/structure/B2771018.png)
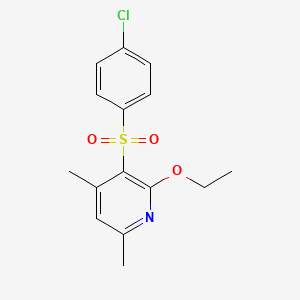

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2771024.png)


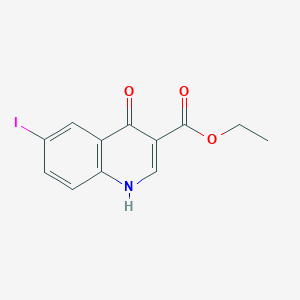
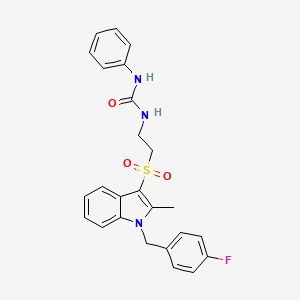
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2771031.png)
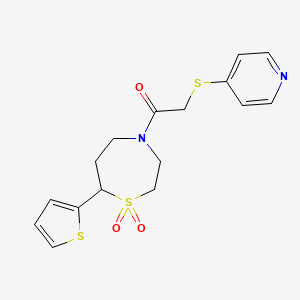
![N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2771035.png)

